molecular formula C17H26ClNO2 B133617 Propipocaine hydrochloride CAS No. 1155-49-3

Propipocaine hydrochloride

Cat. No. B133617
CAS RN: 1155-49-3
M. Wt: 311.8 g/mol
InChI Key: SLARELGEGUUVPI-UHFFFAOYSA-N
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Description

Efficacy and Safety Profile of Propiverine

Propiverine hydrochloride is a compound with neurotropic and musculotropic effects, which has been shown to be effective in treating detrusor hyperreflexia and symptoms of an overactive bladder in adults, children, and the elderly. Controlled clinical trials in Europe and Japan have documented its tolerability, with a better profile than oxybutynin, especially regarding the severity of dry mouth. Long-term tolerability was also demonstrated in Japanese studies, with an adverse event incidence rate of 13% over 10 years of treatment. A post-marketing drug surveillance of 4390 patients provided additional data on the efficacy and safety of propiverine, making it one of the few drugs recommended for the treatment of detrusor overactivity by the Committee on Pharmacological Treatment during the First International Consultation on Incontinence .

Synthesis and Structural Analysis of Local Anesthetics

In the realm of local anesthetics, proparacaine hydrochloride has been extensively used in ophthalmic operations. The synthesis process has been scrutinized for impurities, with seven detected at levels ranging from 0.03-1.08%. These impurities were identified through a combination of synthetic process analysis, LC-HRMS, and various spectral and chromatographic analyses. The impurities were confirmed by synthesis and included compounds such as 3-amino-4-propoxybenzoic acid and ethyl 3-amino-4-propoxybenzoate, among others. The development and validation of an HPLC method for these impurities have been established, ensuring the quality control of intermediate, raw material drug, and commercial products .

Synthesis and Hydrolysis of Propranolol Hydrochloride Derivatives

Propranolol hydrochloride was synthesized through a series of reactions starting from α-naphthol, epoxy chloropropane, and isopropylamine. Its derivatives, O-acetyl propranolol hydrochloride and polyacrylic acid immobilized propranolol hydrochloride, were prepared and characterized by melting point, IR, 1HNMR, and single-crystal X-ray diffraction analysis. The hydrolysis of these derivatives under acidic conditions showed a release rate of 15.18% and 17.86% within 8 hours, respectively. The polymeric carrier of the latter derivative suggests potential for clinical application as a prodrug .

Synthesis of Propafenone Hydrochloride

Propafenone hydrochloride was synthesized from phenol and acetic anhydride through a process involving esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. The resulting 2′-hydroxydihydrochalcone underwent etherification with epichlorohydrin and amination with n-propylamine, culminating in HC1 salt formation. The overall yield of this synthesis was 25% .

Controlled Release of Lidocaine Hydrochloride from Polymerized Drug-Based Deep-Eutectic Solvents

Lidocaine hydrochloride was transformed into deep-eutectic solvents (DESs) to incorporate polymerizable counterparts, resulting in polymer-drug complexes synthesized by free-radical frontal polymerization. The DESs were formed through hydrogen bonding of lidocaine hydrochloride with acrylic acid and methacrylic acid. The resulting polymers loaded with a high concentration of the drug exhibited controlled release triggered by pH, ionic strength, and drug solubility in the medium. This approach offers a novel pathway for drug delivery systems in transdermal technologies .

Scientific Research Applications

Solid-State Characterization

Propipocaine hydrochloride, also known as falicaine, was analyzed for its physical and chemical properties. This included thermal analysis, spectroscopic methods, X-ray diffractometry, and NMR. The study found two solid phases of the compound, with one being thermodynamically stable at room temperature. This stable form is present in commercial products and transforms endothermally to a less stable form at elevated temperatures. The study highlights the significance of understanding the solid-state properties of pharmaceuticals like propipocaine hydrochloride for drug formulation and stability (Schmidt, 2005).

Transdermal Delivery Systems

Research on transdermal delivery systems included the development of a membrane-moderated system using propylene glycol gel as a reservoir. This study aimed to improve the bioavailability and maintain steady-state plasma concentrations of drugs. Although this study focused on nicardipine hydrochloride, the methodology and findings are relevant for the development of transdermal therapeutic systems for drugs like propipocaine hydrochloride (Krishnaiah et al., 2002).

Solubility and Drug Interaction

Another study focused on determining the solubility of lidocaine hydrochloride in various solvents, which is relevant for similar compounds like propipocaine hydrochloride. Understanding the solubility in different solvents aids in developing effective drug formulations and delivery systems. Additionally, research on drug interaction studies, such as between paracetamol and propranolol hydrochloride, highlights the importance of considering drug interactions in the development and use of propipocaine hydrochloride (Zhou et al., 2018).

Iontophoretic Drug Delivery

Studies on iontophoretic drug delivery investigated the electromigration and electroosmosis contributions to the delivery of lidocaine hydrochloride. This research provides insights into optimizing drug delivery systems, which could be applicable to propipocaine hydrochloride, enhancing the efficiency of drug delivery through skin (Marro et al., 2001).

Taste Masking and Solubility Enhancement

Research on propiverine hydrochloride, a compound with a bitter taste, demonstrated that crystalline complex formation could enhance solubility and mask the bitter taste. This approach could be applied to propipocaine hydrochloride, especially in oral formulations where taste is a concern (Ogata et al., 2014).

properties

IUPAC Name

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARELGEGUUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3670-68-6 (Parent)
Record name Propipocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00151122
Record name Propipocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propipocaine hydrochloride

CAS RN

1155-49-3
Record name Falicaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propipocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propipocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIPOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AC Schmidt - European journal of pharmaceutical sciences, 2005 - Elsevier
Two homologous local anaesthetic drugs, falicaine (propipocaine) hydrochloride (1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, PPCHC) and dyclonine …
Number of citations: 24 www.sciencedirect.com
H Meffert, GG Wischnewski, W Günther - Contact dermatitis, 1985 - Wiley Online Library
… Disodium cromoglycate was applied before patch testing in patients with contact allergy to propipocaine hydrochloride, nickel and formaldehyde. The responses obtained were …
Number of citations: 11 onlinelibrary.wiley.com
PM Finder - Contact Dermatitis, 1985 - pdfmedfinder.com
… Research, VEB Berlin-Chemie, 1199 Berlin, GDR Disodium cromoglycate was applied before patch testing in patients with contact allergy to propipocaine hydrochloride, nickel and …
Number of citations: 2 pdfmedfinder.com
C Chamseddin, T Jira - Analytical Methods, 2014 - pubs.rsc.org
This study describes the development of liquid chromatographic methods for the simultaneous separation of some of the most popular local anesthetics in pharmaceutical preparations …
Number of citations: 14 pubs.rsc.org
JP Nater - Side Effects of Drugs Annual, 1979 - Elsevier
Publisher Summary This chapter discusses several drugs used on the skin. Retinoic acid (vitamin A acid) has been used on an increasing scale in recent years. Benzoyl peroxide is …
Number of citations: 1 www.sciencedirect.com
A Grzybowski, LC Parish, G Plewig - Clinics in Dermatology, 2014 - Elsevier
Albrecht Scholz (Figure 1) was born in Görlitz (now Zgorzelec, a city located at the Polish-German border, covering both sides of the River Nysa) on September 6, 1940, the youngest of …
Number of citations: 1 www.sciencedirect.com
A Scholz, G Richter - Dermatologische Monatschrift, 1977 - pubmed.ncbi.nlm.nih.gov
[Falicaine (propipocaine hydrochloride) allergy] [Falicaine (propipocaine hydrochloride) allergy] …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
JP Nater - Side Effects of Drugs Annual, 1977 - Excerpta Medica
Number of citations: 0
UF Haustein - International Journal of Dermatology, 1982 - Wiley Online Library
… Scholz and Kichter'" observed 28 patients who reacted with an allergy to propipocaine hydrochloride (Falicain®) in form of a contact dermatitis (antihemorrhoidics, mucoanesthetics) …
Number of citations: 3 onlinelibrary.wiley.com

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